3-Ethylamino-4-methylphenol
Overview
Description
3-Ethylamino-4-methylphenol is an organic compound with the molecular formula C9H13NO. It is also known by other names such as 4-Methyl-3-(N-ethylamino)-phenol and 3-(Ethylamino)-p-cresol . This compound is characterized by a phenol group substituted with an ethylamino group at the third position and a methyl group at the fourth position. It appears as a purple solid and is insoluble in water .
Mechanism of Action
Target of Action
As an amine and phenol, it can interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
3-Ethylamino-4-methylphenol, being an amine and phenol, acts as a chemical base, neutralizing acids to form salts plus water . These acid-base reactions are exothermic . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Pharmacokinetics
Its solubility and reactivity suggest that it may be absorbed and distributed in the body following exposure
Result of Action
It’s known to be highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Contact with the molten substance may cause severe burns to the skin and eyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it may be sensitive to prolonged exposure to air . Also, its reactivity suggests that it could potentially interact with other substances in the environment, potentially affecting its stability and activity .
Biochemical Analysis
Biochemical Properties
As an amine and phenol, it can neutralize acids to form salts plus water . These acid-base reactions are exothermic .
Cellular Effects
It is known to be highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It may cause severe burns to the skin and eyes .
Molecular Mechanism
As an amine, it may interact with various biomolecules in the body .
Temporal Effects in Laboratory Settings
It is known to be sensitive to prolonged exposure to air .
Metabolic Pathways
As an amine, it may be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Ethylamino-4-methylphenol involves the catalytic hydrogenation of 3-nitro-4-methylphenol in the presence of a Lewis acid catalyst. The reaction is carried out in an ethanol/tetrahydrofuran solvent mixture, preheated to 25-30°C . Another method involves a gas-liquid-solid three-phase heterogeneous reaction under high temperature and high pressure conditions (15 atm) to ensure full contact of the three phases .
Industrial Production Methods
Industrial production of this compound typically involves similar catalytic hydrogenation processes, optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethylamino-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Alkylated phenols and related compounds.
Scientific Research Applications
3-Ethylamino-4-methylphenol has several applications in scientific research:
Biology: It is used as a fluorescent probe for monitoring oxidative stress responses in vivo.
Medicine: Its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylphenol: Similar structure but with an amino group instead of an ethylamino group.
4-Methylphenol (p-Cresol): Lacks the ethylamino group.
3-Ethylamino-phenol: Lacks the methyl group at the fourth position.
Uniqueness
3-Ethylamino-4-methylphenol is unique due to the presence of both an ethylamino group and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-(ethylamino)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,10-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSQPRDMHCIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Record name | 3-ETHYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20361 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025269 | |
Record name | 3-Ethylamino-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-ethylamino-4-methylphenol is a purple solid. (NTP, 1992) | |
Record name | 3-ETHYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20361 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 3-ETHYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20361 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
120-37-6 | |
Record name | 3-ETHYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20361 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Ethylamino-p-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethylamino-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(ethylamino)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethylamino-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethylamino)-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYLAMINO-4-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8002QME89H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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